molecular formula C8H14O3 B189900 Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 1195-81-9

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No.: B189900
CAS No.: 1195-81-9
M. Wt: 158.19 g/mol
InChI Key: PWMQFMMZBJUHID-UHFFFAOYSA-N
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Description

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . This compound is characterized by a cyclobutane ring substituted with an ethyl ester and a hydroxymethyl group. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate can be synthesized through the reduction of diethyl 1,1-cyclobutanedicarboxylate using lithium aluminum tri-tert-butoxyhydride in tetrahydrofuran (THF) at -78°C . The reaction mixture is then stirred at room temperature for 14 hours, followed by the addition of 10% aqueous potassium hydrogen sulfate solution. The organic phase is separated, washed, and dried to obtain the desired product.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Cyclobutane-1,1-dicarboxylic acid.

    Reduction: Ethyl 1-(hydroxymethyl)cyclobutanol.

    Substitution: Various substituted cyclobutane derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of potential therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate can be compared with other cyclobutane derivatives such as:

    Cyclobutane-1,1-dicarboxylic acid: Lacks the ethyl ester and hydroxymethyl groups, resulting in different reactivity and applications.

    Ethyl cyclobutane-1-carboxylate:

    Cyclobutanol: Contains a hydroxyl group instead of the ester and hydroxymethyl groups, affecting its chemical properties and applications.

The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-7(10)8(6-9)4-3-5-8/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMQFMMZBJUHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576644
Record name Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-81-9
Record name Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of ethyl 1-benzyloxymethylcyclobutanecarboxylate (6.57 g, 26.5 mmol), 10% palladium on carbon (0.4 g) and ethanol (100 ml) was hydrogenated on a Parr Shaker for 4 hours. The catalyst was removed by filtration. The filtrate was evaporated in vacuo to leave the desired product as a colorless oil: NMR (CDCl3) δ32 1.26 (3H, t, J=7 Hz), 1.8~2.6 (6H, m), 2.61 (H, s), 3.78 (2H, s), 4.15 (2H, q, J=7 Hz).
Quantity
6.57 g
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reactant
Reaction Step One
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0.4 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of lithium aluminum-tri-tert-butoxyhydride 1.0M in THF (100.0 mL, 100.0 mmol) is added at −78° C. to a solution of diethyl 1,1-cyclobutanedicarboxylate (10.0 g, 50.0 mmol) in anhydrous THF (50.0 mL). After stirring the reaction mixture at room temperature for 14 h, 10% aqueous KHSO4 solution is added and the reaction mixture diluted with ethyl acetate. After separating the two phases, the organic phase is washed with water and brine and dried over anhydrous Na2SO4. Filtration and removal of the solvent under reduced pressure affords 5.0 g of 1-hydroxymethyl-cyclobutanecarboxylic acid ethyl ester that is used in the next step without further purification. Yield: 63%; m/z 159 [M+H].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

Diethyl cyclobutane-1,1-dicarboxylate (7.17 mL) was added to a THF (150 mL) suspension of LiAH(OtBu)3 (22.08 g) at room temperature, and the suspension was refluxed for 7 h. The THF was stripped off and the mixture was quenched with water, neutralized with HCl (3 M) and extracted with dichloromethane and ethylacetate. The combined organic phases were washed with brine, dried and evaporated. The crude residue was put on a column and eluted with DCM : EtOAc; 5:1 to give ethyl 1-(hydroxymethyl)-cyclobutanecarboxylate (4.08 g) as a clear oil. 1H-NMR (300 MHz, CDCl3), δ=4.3372-4.1188 (q, 2H); 3.9337-3.7479 (d, 2H); 2.5485-2.322 (m, 3H); 2.1117-1.9015 (m, 4H); 1.3963-1.2174 (t, 3H) ppm.
Quantity
7.17 mL
Type
reactant
Reaction Step One
[Compound]
Name
LiAH(OtBu)3
Quantity
22.08 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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